4-(Tetradecyloxy)benzoic acid
Overview
Description
4-(Tetradecyloxy)benzoic acid is a chemical compound with the molecular formula C21H34O3 . It has a molecular weight of 334.5 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(Tetradecyloxy)benzoic acid is characterized by a long chain of carbon atoms attached to a benzoic acid group . The InChI representation of the molecule isInChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23)
. Physical And Chemical Properties Analysis
4-(Tetradecyloxy)benzoic acid has a molecular weight of 334.5 g/mol . It has a XLogP3 value of 8.2, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 46.5 Ų .Scientific Research Applications
Application in Polymer Science
Summary of the Application
4-(Tetradecyloxy)benzoic acid has been used in the creation of novel hydrogen-bonded polyester complexes . These complexes are formed with mesogenic 4-(tetradecyloxy)benzoic acid as the hydrogen bond donor and a polyester based on 2,6-pyridine dicarboxylic acid as the hydrogen bond acceptor .
Methods of Application or Experimental Procedures
The polyester complexes were prepared by the melt method . The association by hydrogen bonding was confirmed by means of FTIR . The components were found to be miscible up to a certain mole ratio .
Results or Outcomes
The liquid crystalline behavior of these supramolecular polymeric complexes was confirmed by differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) . It was found that among the acid derivatives, 2b exhibited stable mesogenic complexes .
Application in Co-crystal Engineering
Summary of the Application
Benzoic acid derivatives, including 4-(Tetradecyloxy)benzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
Methods of Application or Experimental Procedures
These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Non-bonded interactions that are weaker than the O–H bonds are also considered .
Results or Outcomes
The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted Benzoic Acid systems . Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .
Application in Synthesis of New Coumarin Derivatives
Summary of the Application
4-(Tetradecyloxy)benzoic acid has been used in the synthesis of new coumarin derivatives .
Methods of Application or Experimental Procedures
The synthesis process involves the use of 4-(tetradecyloxy)benzoic acid as one of the reactants . The product is a white solid with a melting point of 98-100 °C .
Results or Outcomes
The synthesized coumarin derivatives have been characterized using various techniques, including IR spectroscopy . The IR spectrum shows peaks corresponding to various functional groups present in the compound .
Application in Antimicrobial Preservatives
Summary of the Application
4-(Tetradecyloxy)benzoic acid is used as an antimicrobial preservative in pharmaceutical technology . These preservatives are designed to extend the shelf life of medicines by destroying bacteria, yeast, and molds or considerably inhibiting their growth and development .
Methods of Application or Experimental Procedures
The selection of a preservative for inclusion in a dosage form composition should consider criteria such as human toxicity, activity spectrum, optimal pH range for maximum effectiveness, and compatibility with the composition components .
Results or Outcomes
The use of 4-(Tetradecyloxy)benzoic acid as an antimicrobial preservative has shown to produce stable and safe medicines .
Application in Phase Change Data
Summary of the Application
4-(Tetradecyloxy)benzoic acid has been studied for its phase change data .
Methods of Application or Experimental Procedures
The phase change data of 4-(Tetradecyloxy)benzoic acid is studied using thermophysical and thermochemical data .
Results or Outcomes
The results of these studies provide valuable information about the properties of 4-(Tetradecyloxy)benzoic acid, which can be used in various scientific applications .
Safety And Hazards
properties
IUPAC Name |
4-tetradecoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQJZPIGHPAOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302475 | |
Record name | 4-(tetradecyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetradecyloxy)benzoic acid | |
CAS RN |
15872-46-5 | |
Record name | NSC151187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(tetradecyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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